BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-(5-Isoxazolyl)phenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(5-Isoxazolyl)phenol, a molecule of interest to researchers in medicinal
chemistry and drug development. Due to its structural motifs—a phenol ring linked to an
isoxazole heterocycle—this compound presents a unique spectroscopic fingerprint. This
document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification and
characterization.

Molecular Structure and Properties

2-(5-Isoxazolyl)phenol possesses the molecular formula CoH7NO2 and a molecular weight of
approximately 161.16 g/mol .[1] The molecule consists of a phenol ring substituted at the 2-
position with a 5-isoxazolyl group. This arrangement influences the electronic environment of
the atoms and, consequently, their spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(5-Isoxazolyl)phenol. It is
important to note that experimentally obtained spectra for this specific molecule are not widely
available in public databases. The data presented here is a combination of predicted values
from reliable sources and characteristic spectral features expected based on the analysis of
similar phenolic and isoxazole-containing compounds.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1296880?utm_src=pdf-interest
https://www.benchchem.com/product/b1296880?utm_src=pdf-body
https://www.benchchem.com/product/b1296880?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/578506
https://www.benchchem.com/product/b1296880?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assighment
Ppm
~8.3 d 1H Isoxazole H-3
~75-7.2 m 2H Aromatic CH
~7.0-6.8 m 2H Aromatic CH
~6.5 d 1H Isoxazole H-4
~5.0-6.0 brs 1H Phenolic OH

Predicted data is based on structure-based chemical shift prediction tools and analysis of
related compounds.

. 1 13
Chemical Shift (8) ppm Assignment
~170 Isoxazole C-5
~155 Phenolic C-OH
~150 Isoxazole C-3
~130 - 115 Aromatic CH
~118 Aromatic C-C(isoxazole)
~102 Isoxazole C-4

Predicted data is based on structure-based chemical shift prediction tools and analysis of
related compounds.

Table 3: Key Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (phenolic)
3150 - 3000 Medium Aromatic C-H stretch
~1620 Medium-Strong C=N stretch (isoxazole)
1600 - 1450 Medium-Strong Aromatic C=C stretch
~1400 Medium C-O stretch (isoxazole)
~1250 Strong C-O stretch (phenolic)

Data is based on characteristic vibrational frequencies for phenolic and isoxazole moieties.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Predicted Adduct
162.05 [M+H]*

184.04 [M+Na]*

160.04 [M-H]~

161.05 [M]*

Predicted data from PubChemlLite indicates the expected mass-to-charge ratios for common
adducts.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-(5-
Isoxazolyl)phenol are not readily available in the public domain. However, standard
methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-(5-Isoxazolyl)phenol would
be dissolved in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), containing a small amount of tetramethylsilane (TMS) as an internal standard. *H
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and 3C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or
500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a
KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectral analysis would likely be performed using a gas
chromatography-mass spectrometry (GC-MS) system or through direct infusion into an
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
coupled to a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-(5-Isoxazolyl)phenol.

Spectroscopic Analysis

w| NMR Spectroscopy
Structural Elucidation | © | (tH, 13C)

Synthesis & Purification Data Interpretation

Synthesis of - Purification Functional Group ID

Combined Spectral
2-(5-1soxazolyl)phenol 1 (e.g., Chromatography)

Data Analysis

| IR Spectroscopy

Structure Confirmation

Molecular Weight
Confirmation

P Mass Spectrometry

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1296880?utm_src=pdf-body
https://www.benchchem.com/product/b1296880?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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